molecular formula C32H34O9 B13768703 [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B13768703
M. Wt: 562.6 g/mol
InChI Key: CEIHIENXWVDRTC-GGEKVXJASA-N
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Description

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex organic compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes protection and deprotection steps to ensure the correct functional groups are modified at each stage. Common reagents used in the synthesis include acetic anhydride, methanol, and trityl chloride, among others. The reaction conditions usually involve controlled temperatures and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways due to its specific functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C32H34O9

Molecular Weight

562.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31-/m1/s1

InChI Key

CEIHIENXWVDRTC-GGEKVXJASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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